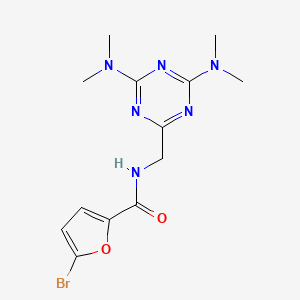

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN6O2/c1-19(2)12-16-10(17-13(18-12)20(3)4)7-15-11(21)8-5-6-9(14)22-8/h5-6H,7H2,1-4H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUHLQAQPQPMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the triazine ring: Starting with cyanuric chloride, the triazine ring is formed by successive substitution reactions with dimethylamine.

Attachment of the bromofuran moiety: The bromofuran carboxylic acid is then coupled with the triazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final product purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production.

Chemical Reactions Analysis

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the triazine and furan rings.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide has several scientific research applications:

Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]formamide

Structural Similarities and Differences :

- Core Structure: Both compounds share the 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl group, which confers stability and electron-donating properties.

- Substituent Variation: The target compound replaces the formamide (-CONH2) group in N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]formamide with a bulkier 5-bromofuran-2-carboxamide moiety. This substitution introduces bromine (electrophilic) and a furan ring (aromatic), altering electronic and steric profiles .

Physical Properties :

Functional Implications :

Triazine-Based Agrochemicals (e.g., Thifensulfuron Methyl Ester)

Structural Comparison :

- Core: Thifensulfuron methyl ester (C₁₀H₁₁N₅O₆S) contains a methoxy-substituted triazine ring linked to a sulfonylurea group, unlike the dimethylamino and bromofuran motifs in the target compound .

- Substituent Impact: Sulfonylurea groups in thifensulfuron inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound’s bromofuran-carboxamide group may target different biological pathways, though this remains speculative without experimental data .

Bromofuran-Containing Compounds

Brominated furans are rare in commercial agrochemicals but are explored in medicinal chemistry for their electrophilic reactivity. For example, 5-bromofuran derivatives exhibit antimicrobial activity. The addition of a triazine core in the target compound could synergize aromatic interactions with enzymatic targets, though this requires validation .

Research Findings and Limitations

- Data Gaps: No peer-reviewed studies directly analyzing the target compound’s synthesis, stability, or bioactivity were identified. Comparisons rely on structural extrapolation and data from analogs.

- Hypotheses: The bromofuran moiety may confer resistance to metabolic degradation compared to non-halogenated analogs. The dimethylamino groups on the triazine could enhance solubility in polar solvents relative to non-polar derivatives.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide is a synthetic compound belonging to the class of triazine derivatives. Its unique structure and biological properties have garnered attention in various fields, particularly in medicinal chemistry and agricultural science. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a bromofuran moiety. Its molecular formula is with a molecular weight of approximately 348.2 g/mol. The presence of the triazine core is significant for its biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may result in either inhibition or activation of enzymatic pathways crucial for various biological processes.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The triazine derivatives are known to inhibit bacterial virulence factors, making them potential candidates for antibacterial drug development.

- Cellular Uptake : The lipophilicity of the compound enhances its ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Antibacterial Properties

Research has shown that this compound can significantly inhibit the growth of various bacterial strains. In vitro studies demonstrate that the compound effectively disrupts the integrity of bacterial cell walls and inhibits essential metabolic pathways.

Cytotoxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines. In vivo studies have reported no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for potential pharmaceutical applications.

Case Studies

- In Vivo Efficacy Against Salmonella : A study involving a related triazine derivative demonstrated significant suppression of Salmonella infection in murine models when administered intraperitoneally at doses of 10 mg/kg for four days. This resulted in a notable decrease in bacterial load in the spleen and peritoneal lavages .

- Pharmacokinetics : Pharmacokinetic studies revealed that similar compounds exhibit rapid systemic clearance and organ distribution, which are critical for effective therapeutic outcomes .

Summary of Biological Activities

Q & A

What synthetic methodologies are recommended for the preparation of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-bromofuran-2-carboxamide?

Answer:

The synthesis involves multi-step reactions:

Core Triazine Synthesis : Start with 4,6-bis(dimethylamino)-1,3,5-triazine, prepared via nucleophilic substitution of trichlorotriazine with dimethylamine under controlled pH and temperature (40–60°C) .

Methylamine Linker Introduction : React the triazine core with methylamine derivatives to introduce the -(CH₂)- linker.

Carboxamide Formation : Convert 5-bromofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), then couple with the triazine-methylamine intermediate in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) .

Optimization : Adjust stoichiometry (1:1.2 molar ratio for acid chloride:amine), solvent polarity, and reaction time (12–24 hrs) to maximize yield (>75%). Monitor intermediates via TLC and purify via column chromatography .

Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., triazine methyl groups at δ ~3.0 ppm, furan protons at δ ~6.5–7.5 ppm) and confirms amide bond formation (C=O at ~165–170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ peak at m/z 422.05 for C₁₄H₁₆BrN₇O₂).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient (retention time ~8–10 mins) .

- Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and concentrations (10–100 µM range). Include positive controls (e.g., ciprofloxacin) .

- Batch Reproducibility : Synthesize multiple batches, ensuring purity via HPLC. Test each batch in triplicate.

- Structural Validation : Compare activity with analogs (e.g., replacing Br with Cl) to isolate substituent effects. Cross-reference with computational docking results to identify binding mode inconsistencies .

What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the triazine ring’s electron-deficient nature (LUMO ~-1.5 eV) may drive DNA intercalation .

- Time-Dependent DFT (TD-DFT) : Model UV-Vis spectra (λmax ~300–350 nm) to correlate photostability with experimental data .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation tendencies.

How to design a structure-activity relationship (SAR) study for this compound's derivatives?

Answer:

Substituent Variation : Synthesize derivatives with:

- Halogen swaps (Br → Cl, F) at the furan 5-position.

- Triazine dimethylamino → diethylamino or morpholino groups.

Bioactivity Profiling : Test antimicrobial activity (MIC assays), cytotoxicity (MTT on HEK293 cells), and solubility (shake-flask method).

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀. Perform cluster analysis to group high-activity analogs .

What crystallographic methods are recommended for determining the solid-state structure of this compound?

Answer:

- Single-Crystal Growth : Recrystallize from ethanol/water (7:3 v/v) at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K.

- Structure Solution : Apply SHELXT for phase problem resolution and SHELXL for refinement (R-factor <5%). Analyze hydrogen bonding (e.g., N-H⋯O interactions) to explain packing motifs .

What experimental strategies can elucidate the mechanism of action of this compound in antimicrobial assays?

Answer:

- Time-Kill Curves : Expose S. aureus to 2×MIC and monitor viability hourly for 24 hrs.

- Fluorescence Probes : Use propidium iodide to assess membrane disruption via flow cytometry.

- Proteomics : Perform LC-MS/MS on treated cells to identify downregulated enzymes (e.g., dihydrofolate reductase, linking to triazine’s known folate antagonism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.